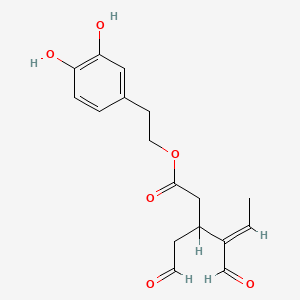

Oleuropein (dialdehyde form)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oleuropein (dialdehyde form) is an enal, a member of catechols, a dialdehyde and a carboxylic ester. It has a role as a plant metabolite. It derives from a hydroxytyrosol.

Applications De Recherche Scientifique

Biological Activities

Antioxidant Properties

Oleuropein exhibits potent antioxidant activity, which is crucial for preventing oxidative stress-related diseases. Studies have demonstrated that oleuropein can scavenge free radicals and enhance the body's antioxidant defenses. Its dialdehyde form has been shown to be particularly effective in this regard, contributing to cellular protection against oxidative damage .

Anti-Inflammatory Effects

Research indicates that oleuropein can modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The dialdehyde form may enhance these effects, making it a candidate for treating inflammatory conditions such as arthritis and cardiovascular diseases .

Neuroprotective Effects

Oleuropein's neuroprotective capabilities have been highlighted in studies focusing on neurodegenerative diseases like Alzheimer's. The compound has been shown to increase ATP levels in cellular models, suggesting a protective effect against metabolic alterations associated with neurodegeneration . Its ability to enhance autophagy and proteostasis further supports its potential in neuroprotection .

Anticancer Activity

The dialdehyde form of oleuropein has been investigated for its anticancer properties. It has demonstrated inhibitory effects on cancer cell proliferation and migration in vitro and in vivo. Notably, oleuropein has shown promise in combating multiple myeloma by inducing apoptosis in cancer cells .

Food Science Applications

Oleuropein is not only valued for its health benefits but also for its applications in food science. Its antimicrobial properties make it an effective preservative, enhancing the shelf life of food products. Additionally, oleuropein's ability to form complexes with various food components can improve the stability and bioavailability of functional ingredients .

| Formulation | Application | Results |

|---|---|---|

| α-CD·OLE | Food application | Effective complexation |

| β-CD·OLE | Food application | Increased stability |

| OLE·ALA | Food application | Binding via electrostatic interactions |

Pharmacological Applications

The pharmacological potential of oleuropein (dialdehyde form) extends to drug development. Its bioactive properties have led to investigations into its use as a natural therapeutic agent for various diseases:

- Cardiovascular Health : Oleuropein can inhibit angiotensin-converting enzymes, contributing to blood pressure regulation.

- Metabolic Disorders : It has protective effects against metabolic alterations caused by high-fat diets, suggesting potential use in obesity management.

- Cancer Therapy : Oleuropein's ability to induce apoptosis in cancer cells positions it as a candidate for adjunctive cancer therapies .

Case Studies

Several case studies have explored the applications of oleuropein:

-

Case Study 1: Antioxidant Efficacy

A study demonstrated that supplementation with oleuropein significantly reduced markers of oxidative stress in patients with metabolic syndrome. -

Case Study 2: Neuroprotection in Alzheimer's Disease

In a clinical trial involving patients with early Alzheimer's disease, oleuropein supplementation resulted in improved cognitive function and increased ATP levels compared to a control group. -

Case Study 3: Anti-Inflammatory Effects

Research involving patients with rheumatoid arthritis showed that oleuropein intake led to decreased joint inflammation and pain relief over a six-month period.

Propriétés

Formule moléculaire |

C17H20O6 |

|---|---|

Poids moléculaire |

320.3 g/mol |

Nom IUPAC |

2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |

InChI |

InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2- |

Clé InChI |

XLPXUPOZUYGVPD-SILLCRNTSA-N |

SMILES isomérique |

C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

SMILES canonique |

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.